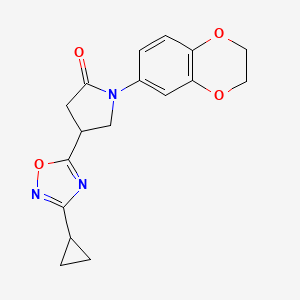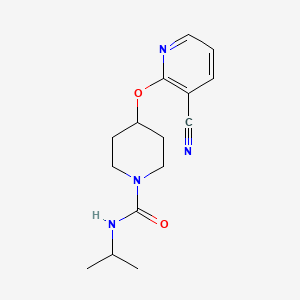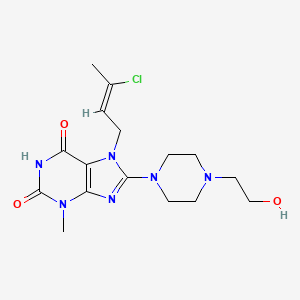
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary targets of the compound 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide are currently under investigation . Researchers are exploring if the molecule binds to specific biological targets, potentially leading to the development of new therapeutics.
Mode of Action
It is believed to interact with its targets in a way that influences the activity of certain biochemical pathways .
Biochemical Pathways
The compound is thought to affect certain biochemical pathways, but the specifics of these pathways and their downstream effects are still being researched .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are currently under study. Preliminary research suggests that the compound may have potential therapeutic applications .
实验室实验的优点和局限性
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. It has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent (Cozza et al., 2014). However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be investigated (Sarno et al., 2016).
未来方向
For the study of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide include the development of this compound derivatives, investigation of the role of CK2 in other diseases, and further elucidation of the mechanism of action of this compound.
合成方法
The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide involves several steps, starting with the reaction of 8-chloroquinoline-2-carboxylic acid with 1H-pyrrole-1-carboxaldehyde to form the corresponding Schiff base. This is followed by a Suzuki coupling reaction with 3,4-difluorobenzeneboronic acid to form the final product. The synthesis of this compound has been described in detail in a publication by the developers of the compound (Battistutta et al., 2011).
科学研究应用
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide has been extensively studied as a potential anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and leukemia (Cozza et al., 2014; Piazza et al., 2012; Sarno et al., 2016). This compound has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit CK2, which is involved in the phosphorylation of tau protein (Girardi et al., 2018).
属性
IUPAC Name |
3,4-difluoro-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O/c21-15-8-6-14(12-16(15)22)20(26)23-17-5-3-4-13-7-9-18(24-19(13)17)25-10-1-2-11-25/h1-12H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKFPHVDLQMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC(=C(C=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)


![N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)



![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2791720.png)
![5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2791722.png)
![2,4-Dimethyl-6-propoxypyrrolo[1,2-a]pyrimidine-7,8-dicarbonitrile](/img/structure/B2791723.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2791725.png)

![ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)